molecular formula C12H18O7 B127322 4-(Acetyloxy)butanoic anhydride CAS No. 150620-32-9

4-(Acetyloxy)butanoic anhydride

Cat. No.: B127322
CAS No.: 150620-32-9
M. Wt: 274.27 g/mol
InChI Key: XJAILBPEAYQACO-UHFFFAOYSA-N
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Description

4-(Acetyloxy)butanoic anhydride is a high-purity, specialized chemical reagent designed for advanced organic synthesis and research applications. This multifunctional anhydride is structurally characterized by a butanoic anhydride core that is esterified with an acetoxy group, making it a valuable precursor for introducing the 4-acetoxybutyryl moiety into target molecules. Its primary research value lies in its dual reactivity: the anhydride group can undergo nucleophilic acyl substitution reactions with alcohols or amines to form esters or amides, while the acetoxy group can serve as a protected alcohol or be selectively manipulated under mild conditions. This makes it a versatile building block for producing polymers, complex lipids, and prodrugs, particularly in pharmaceutical research where the 4-hydroxybutyrate fragment is of interest. Researchers can utilize this compound to develop novel ester and amide derivatives, explore new synthetic methodologies, and create custom monomers for material science. As with all acid anhydrides, it is moisture-sensitive and requires handling under anhydrous conditions to prevent hydrolysis. This product is intended For Research Use Only and is not classified or approved for use in humans, animals, or as a diagnostic agent. Researchers should consult relevant safety data sheets prior to use.

Properties

IUPAC Name

4-acetyloxybutanoyl 4-acetyloxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O7/c1-9(13)17-7-3-5-11(15)19-12(16)6-4-8-18-10(2)14/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJAILBPEAYQACO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCC(=O)OC(=O)CCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20566299
Record name 4-(Acetyloxy)butanoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150620-32-9
Record name 4-(Acetyloxy)butanoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acetyloxy)butanoic anhydride typically involves the reaction of butanoic acid derivatives with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired anhydride product. The reaction conditions often include the use of a catalyst and maintaining a specific temperature range to optimize the yield.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar principles as the laboratory synthesis. The process is scaled up to accommodate the production demands, and additional purification steps are implemented to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Acetyloxy)butanoic anhydride undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form butanoic acid and acetic acid.

    Alcoholysis: Reacts with alcohols to form esters and acetic acid.

    Aminolysis: Reacts with amines to form amides and acetic acid.

Common Reagents and Conditions

    Hydrolysis: Water, often under acidic or basic conditions.

    Alcoholysis: Alcohols such as methanol or ethanol, typically in the presence of a catalyst.

    Aminolysis: Amines such as ammonia or primary amines, often under mild heating.

Major Products Formed

    Hydrolysis: Butanoic acid and acetic acid.

    Alcoholysis: Esters (e.g., butanoate esters) and acetic acid.

    Aminolysis: Amides (e.g., butanamide derivatives) and acetic acid.

Scientific Research Applications

Organic Synthesis

4-(Acetyloxy)butanoic anhydride is primarily used as an acetylating agent in organic synthesis. It facilitates the introduction of acetyl groups into various substrates, which is crucial for modifying the properties of organic compounds.

  • Case Study: Acetylation of Alcohols
    In a study examining the acetylation of primary alcohols, this compound was employed to achieve high yields of acetylated products under mild conditions. The reaction demonstrated excellent selectivity and minimal side reactions.

Pharmaceutical Applications

The compound plays a significant role in the pharmaceutical industry, particularly in the synthesis of active pharmaceutical ingredients (APIs). Its ability to selectively acetylate functional groups is valuable for modifying drug molecules to enhance their efficacy and bioavailability.

  • Case Study: Synthesis of Antiviral Agents
    Research indicated that this compound was used to synthesize derivatives of antiviral compounds. The introduction of acetyl groups improved the solubility and biological activity of these compounds, demonstrating its utility in drug development.

Material Science

In material science, this compound is utilized to modify polymers and other materials. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.

  • Data Table: Polymer Modifications
Polymer TypeModification MethodResulting Property Improvement
PolyethyleneAcetylation with anhydrideIncreased thermal stability
Polyvinyl ChlorideCopolymerizationEnhanced mechanical strength

Mechanism of Action

The mechanism of action of 4-(Acetyloxy)butanoic anhydride involves its reactivity with nucleophiles. The anhydride group is highly reactive and can undergo nucleophilic acyl substitution reactions. This reactivity allows it to interact with various molecular targets, including enzymes and other proteins, leading to modifications in their structure and function.

Comparison with Similar Compounds

Table 1: Comparative Analysis of 4-(Acetyloxy)butanoic Anhydride and Related Compounds

Compound Structure Type Molecular Formula Key Functional Groups Reactivity/Applications References
This compound Linear anhydride C₁₀H₁₄O₆ Acetyloxy, anhydride Esterification, protecting group in peptide synthesis
Succinic anhydride Cyclic (5-membered) C₄H₄O₃ Anhydride Polymer production, drug intermediates (e.g., cyclic imides)
Glutaric anhydride Cyclic (6-membered) C₅H₆O₃ Anhydride Synthesis of cyclic imides with antimicrobial activity
4-(Acetyloxy)-2H-pyran-2,6(3H)-dione Cyclic lactone anhydride C₈H₈O₇ Acetyloxy, cyclic dione Potential use in controlled-release drug systems
3-Acetoxy-3-methylpentane-1,5-dioic acid anhydride Branched cyclic anhydride C₈H₁₀O₅ Acetyloxy, methyl branch Limited data; likely used in niche organic transformations

Biological Activity

4-(Acetyloxy)butanoic anhydride, with the chemical formula C12_{12}H18_{18}O7_7 and CAS number 150620-32-9, is a compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and research findings.

This compound is characterized by the presence of acetyloxy and butanoic acid moieties. Its structure allows it to participate in various chemical reactions, which can influence its biological activity.

PropertyValue
Molecular Weight258.27 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
AppearanceWhite crystalline solid

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties by disrupting microbial cell membranes.
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation.
  • Antioxidant Properties : The presence of acetyloxy groups can enhance the compound's ability to scavenge free radicals.

Case Studies

  • Antimicrobial Efficacy : A study explored the antimicrobial effects of acylated derivatives similar to this compound. Results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The mechanism was hypothesized to involve membrane disruption and interference with cellular metabolism .
  • Anti-inflammatory Research : In vitro studies demonstrated that compounds with acetyloxy groups could reduce the production of pro-inflammatory mediators in macrophages. This suggests potential use in treating inflammatory conditions .
  • Antioxidant Activity : Research on related compounds has shown that they possess strong antioxidant capabilities, which protect cells from oxidative stress. This is particularly relevant in conditions associated with oxidative damage, such as neurodegenerative diseases .

Table 2: Comparison with Similar Compounds

CompoundAntimicrobial ActivityAnti-inflammatory ActivityAntioxidant Activity
This compoundModerateHighHigh
Acetic AnhydrideLowLowModerate
Butanoic AcidLowModerateLow

Research Findings

Research indicates that the biological activity of this compound is influenced by its structural components. The acetyloxy group enhances its reactivity and potential interactions with biological targets.

Key Findings:

  • In Vitro Studies : Various assays have shown that this compound exhibits significant biological activity, particularly in antimicrobial and anti-inflammatory contexts.
  • Mechanistic Insights : Understanding how this compound interacts at the molecular level can lead to the development of new therapeutic agents.

Q & A

(Basic) What are the standard synthetic routes for preparing 4-(Acetyloxy)butanoic anhydride?

Answer:
The synthesis typically involves acetylation of hydroxy-containing precursors using acetic anhydride. For example:

  • Step 1: React a hydroxylated compound (e.g., 4-hydroxybutanoic acid) with acetic anhydride in the presence of a base (e.g., pyridine or triethylamine) under mild conditions (room temperature, inert solvent like CH₂Cl₂) .
  • Step 2: Monitor reaction progress via TLC or spectroscopic methods. Purify via recrystallization or column chromatography.
  • Key Validation: Confirm structure using 1H-NMR (e.g., acetyl group resonance at δ 2.0–2.1 ppm) and IR (C=O stretch ~1740 cm⁻¹) .

(Basic) How is this compound characterized experimentally?

Answer:
Use a multi-technique approach :

  • Melting Point : Determines purity (e.g., compare with literature values).
  • Spectroscopy :
    • IR : Identify ester (C=O at ~1740 cm⁻¹) and anhydride (C-O-C asymmetric stretch ~1150–1250 cm⁻¹) .
    • NMR : 1H-NMR for acetyl protons (singlet at δ 2.0–2.1) and backbone CH₂ groups (δ 1.6–2.5). 13C-NMR confirms carbonyl carbons (δ 165–175 ppm) .
  • Mass Spectrometry : Confirm molecular ion (e.g., [M+H]+ or [M+Na]+) .

(Basic) What IUPAC nomenclature rules apply to mixed anhydrides like this compound?

Answer:

  • Seniority Principle : The highest-priority chalcogen (O > S > Se > Te) determines the parent anhydride. For this compound, the acetyloxy group is a substituent on the butanoic acid backbone .
  • Example : CH₃-CO-O-CO-CH₂-CH₂-COOH is named 4-(acetyloxy)-4-oxobutanoic acid .

(Advanced) How does anhydride chain length influence regioselectivity in acylation reactions?

Answer:
Experimental Design :

  • Compare reaction outcomes of this compound with other anhydrides (e.g., propanoic, butanoic, benzoic) under identical conditions.

  • Example : In lipase-catalyzed acylation of 7,8-dihydroxy-4-methylcoumarin:

    AnhydrideProduct Yield (3b–3f)Competing Product (2b–2f)
    Butanoic (4c)71.0%<10%
    Benzoic (4f)30.5%59.0%
    Conclusion : Longer-chain anhydrides (e.g., butanoic) favor monoacylation, while aromatic anhydrides (e.g., benzoic) promote competing pathways .

(Advanced) How can computational methods predict the reactivity of this compound in complex syntheses?

Answer:

  • Density Functional Theory (DFT) : Calculate activation energies for nucleophilic attack at carbonyl centers.
  • Molecular Dynamics : Simulate solvent effects (e.g., polar aprotic vs. protic) on reaction pathways.
  • Case Study : In benzotriazinone carboxamide synthesis, computational models guided the design of anhydride-derived intermediates, validated by experimental yields .

(Advanced) What strategies resolve contradictions in reaction yields when using this compound?

Answer:

  • Systematic Variable Testing :
    • Vary temperature (e.g., reflux vs. room temperature) to optimize kinetics .
    • Adjust stoichiometry of base (e.g., pyridine) to minimize side reactions (e.g., hydrolysis) .
    • Use quantitative NMR (qNMR) with internal standards (e.g., 1,3,5-trimethoxybenzene) for precise yield determination .
  • Example : In mixed anhydride synthesis of ethanethiol esters, excess triethylamine (3.1 mL, 22.3 mmol) improved reproducibility .

(Advanced) How does the stability of this compound vary under different pH conditions?

Answer:

  • Hydrolysis Studies :
    • Acidic Conditions : Anhydride hydrolyzes to carboxylic acids (e.g., 4-hydroxybutanoic acid and acetic acid).
    • Basic Conditions : Faster hydrolysis due to nucleophilic attack by OH⁻.
    • Neutral/Buffered Solutions : Monitor degradation via HPLC or conductivity measurements.
  • Mitigation : Store under anhydrous conditions with molecular sieves and avoid prolonged exposure to moisture .

(Basic) What safety protocols are critical when handling this compound?

Answer:

  • Ventilation : Use fume hoods due to potential decomposition into acetic acid vapors.
  • PPE : Acid-resistant gloves (e.g., nitrile) and goggles.
  • Storage : Inert atmosphere (argon) at –20°C to prevent hydrolysis .

(Advanced) Can this compound participate in multi-step cascade reactions?

Answer:
Yes, demonstrated in tandem acylation-cyclization reactions:

  • Example : Microwave-assisted synthesis of (E)-2-(3,4-dimethoxybenzylidene)-4-oxo-4-(4-sulfamoylphenylamino)butanoic acid via anhydride-mediated acylation followed by intramolecular Friedel-Crafts cyclization .
  • Key Insight : Optimize microwave power (e.g., 150 W) and solvent polarity (e.g., DMF) to stabilize intermediates .

(Advanced) How to validate the purity of this compound in drug intermediate synthesis?

Answer:

  • Chromatography : HPLC with UV detection (λ = 210–220 nm for anhydrides).
  • Elemental Analysis : Match calculated vs. observed C/H/O percentages.
  • Case Study : In asundexian synthesis, residual anhydride was quantified via LC-MS, ensuring <0.1% impurity in the final API .

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